N1-(3-methoxybenzyl)-N2-pentyloxalamide
Description
Properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-pentyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-5-9-16-14(18)15(19)17-11-12-7-6-8-13(10-12)20-2/h6-8,10H,3-5,9,11H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPFZXFMBVYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-pentyloxalamide typically involves the reaction of 3-methoxybenzylamine with pentyloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-pentyloxalamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include methoxybenzaldehyde, methoxybenzoic acid, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-pentyloxalamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and neuroprotective effects.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-pentyloxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. The pentyloxalamide moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in the Oxalamide Family
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Effects on Bioactivity: The methoxy group position significantly influences activity. For example, the 4-methoxyphenyl group in the thiazolyl hydrazine derivative () enhances cardioprotective effects, likely due to improved electron-donating properties and steric accessibility . Alkyl vs. Aromatic Chains: The pentyl chain in the target compound offers lipophilicity, which may enhance membrane permeability compared to the pyridinylethyl group in the FAO/WHO-listed analog .
Synthetic Routes: Oxalamides are typically synthesized via condensation of oxalyl chloride with substituted amines.
Functional Group Comparisons
- Amide vs. Hydrazine : The hydrazine derivative in exhibits strong cardioprotective activity, whereas oxalamides (e.g., FAO/WHO-listed compounds) may prioritize stability and regulatory compliance for food or pharmaceutical use .
- Methoxy Positioning :
- Meta (3-methoxy) substitution in the target compound vs. para (4-methoxy) in ’s derivative may lead to differences in resonance effects and hydrogen-bonding capacity, impacting solubility and receptor affinity.
Biological Activity
N1-(3-methoxybenzyl)-N2-pentyloxalamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxybenzyl group and a pentyloxalamide moiety. This structural arrangement contributes to its distinct chemical behavior, particularly in its interactions with biological targets. The compound is primarily known for its ability to inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids.
Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)
The primary target of this compound is FAAH, an enzyme responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH activity, this compound increases the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors.
Biochemical Pathways Affected
The inhibition of FAAH by this compound affects several biochemical pathways, particularly those related to the endocannabinoid system. This modulation can influence various physiological processes, including pain perception, inflammation, and neuroprotection.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has been shown to reduce inflammation in various experimental models, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : By increasing endocannabinoid levels, it may protect neuronal cells from damage and enhance cognitive functions.
- Analgesic Properties : The modulation of pain pathways through endocannabinoid enhancement may provide analgesic benefits.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on FAAH Inhibition :
- A study demonstrated that this compound effectively inhibits FAAH with an IC50 value indicating potent activity. This inhibition led to a significant increase in anandamide levels in vitro .
-
Anti-inflammatory Effects :
- In a murine model of acute inflammation, administration of this compound resulted in reduced edema and pro-inflammatory cytokine levels, highlighting its potential as an anti-inflammatory agent .
-
Neuroprotection in Animal Models :
- Another study reported that this compound provided neuroprotection against excitotoxicity in cultured neurons, suggesting its potential use in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | FAAH Inhibition | Anti-inflammatory Effects | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Yes | Yes |
| N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide | Moderate | Moderate | No |
| N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide | Low | No | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(3-methoxybenzyl)-N2-pentyloxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 3-methoxybenzylamine and pentylamine with oxalyl chloride or activated oxalic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., methoxybenzyl groups) .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity product, with yields optimized by controlling temperature (0–25°C) and stoichiometric ratios .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use - and -NMR to verify the oxalamide backbone and substituents (e.g., methoxybenzyl CHO- at ~3.8 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS to quantify impurities and confirm molecular ion peaks (e.g., [M+H]) .
- Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK-293 for receptor binding) .
- SAR analysis : Compare activity across analogs (e.g., replacing pentyl with ethyl or fluorinated chains) to identify critical substituents .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to assess statistical significance of conflicting results .
Q. What mechanistic hypotheses explain the compound’s potential enzyme inhibition properties?
- Methodological Answer : Preliminary data suggest interactions with enzymes like cyclooxygenase (COX) or kinases:
- Docking studies : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the oxalamide moiety and catalytic residues (e.g., COX-2 Arg120) .
- Kinetic assays : Measure IC values via fluorogenic substrates (e.g., FITC-labeled peptides for protease inhibition) .
- Mutagenesis : Engineer enzymes with single-residue mutations (e.g., COX-2 Y355F) to test binding dependencies .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified alkyl chains (e.g., branched pentyl vs. linear hexyl) or substituted benzyl groups (e.g., 4-fluoro vs. 3-methoxy) to assess impact on bioactivity .
- Computational modeling : Apply QSAR models using descriptors like logP and polar surface area to predict permeability and target engagement .
- In vitro validation : Test analogs in dose-response assays (e.g., EC in µM range) against relevant targets (e.g., cancer cell lines or bacterial cultures) .
Methodological Considerations for Data Reproducibility
Q. What steps ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Detailed protocols : Document exact molar ratios, solvent grades (e.g., HPLC-grade DMF), and reaction times .
- Batch consistency : Use calibrated equipment (e.g., syringe pumps for reagent addition) and validate purity across batches via NMR/HPLC .
- Open data : Share raw spectral data and crystal structures in repositories like PubChem or Zenodo for peer validation .
Tables for Key Data
Table 1 : Comparative Bioactivity of this compound Analogs
| Analog Structure | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| N1-(3-Methoxybenzyl)-N2-Ethyl | COX-2 | 12.3 | |
| N1-(4-Fluorobenzyl)-N2-Pentyl | Kinase X | 8.7 | |
| Parent Compound | COX-2 | 18.9 |
Table 2 : Optimization of Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (step 1) | Prevents hydrolysis of oxalyl chloride |
| Solvent | Anhydrous DMF | Enhances coupling efficiency |
| Catalyst | HATU (1.1 eq) | Maximizes amide bond formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
